molecular formula C22H17ClO2 B8623470 3-[3-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 609815-15-8

3-[3-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B8623470
CAS RN: 609815-15-8
M. Wt: 348.8 g/mol
InChI Key: BESUPHHBLYWCSU-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H17ClO2 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
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properties

CAS RN

609815-15-8

Product Name

3-[3-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one

Molecular Formula

C22H17ClO2

Molecular Weight

348.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H17ClO2/c23-21-12-5-4-11-20(21)22(24)14-13-17-9-6-10-19(15-17)25-16-18-7-2-1-3-8-18/h1-15H,16H2

InChI Key

BESUPHHBLYWCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2′-chloroacetophenone (1-1) (1.26 mL, 9.70 mmol) in 40 mL of THF at −78° C. was slowly added 10.7 mL (10.7 mmol) of a 1M LiHMDS solution in THF. After stirring for 1 h at −78° C., a solution of 2.05 g (9.70 mmol) of 3-benzyloxy-benzaldehyde (1-2) in 8 mL of THF was added, and stirring was continued at that temperature for an additional hour. The mixture was then dumped into a separatory funnel containing 100 mL of saturated aqueous NH4Cl and extracted twice with 100 mL of EtOAc. The organic phases were combined, washed with 100 mL of brine, and dried over Na2SO4. After filtering off the drying agent, the solvent was removed on a rotary evaporator, and the residue was dissolved in 50 mL of CH2Cl2. After cooling to −78° C., 4 mL of triethylamine and 2 mL of trifluoroacetic anhydride were added sequentially, and the mixture was allowed to warm to rt and stir for 12 h. The reaction was then dumped into a separatory funnel with 100 mL of 1M HCl, the layers were separated, and the aqueous phase extracted again with CH2Cl2. The organic layers were combined, washed again with 1 M HCl, washed with water, and dried over Na2SO4. After concentration, the crude material was purified by chromatography on silica gel with a gradient of 0 to 40% EtOAc in hexanes over 45 min to provide 1-4 as a viscous yellow oil. Data for 1-4: 1HNMR (500 MHz, CDCl3) δ 7.5-7.0 (m, 15H) 5.1 (s, 2H) ppm.
Quantity
1.26 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2.05 g
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reactant
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Quantity
8 mL
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solvent
Reaction Step Three
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Quantity
100 mL
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reactant
Reaction Step Four
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Quantity
40 mL
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solvent
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0 (± 1) mol
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solvent
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Name

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